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Compound of Interest |

3-(1-Bromoethyl)pyridine
Compound Name:

hydrobromide
CAS No.: 1209988-07-7
Cat. No.: B2910607

Get Quote

\ J

Primary CAS (Free Base): 562074-53-7 CAS (Hydrobromide Salt): Not widely indexed
individually; typically referenced as the hydrobromide of 562074-53-7.[1] Synonyms: 3-(1-
Bromoethyl)pyridine HBr; 1-(3-Pyridyl)ethyl bromide hydrobromide.[1] Warning: Do not confuse
with 3-(Bromomethyl)pyridine hydrobromide (CAS 4916-55-6), which lacks the methyl group on
the alkyl chain.[1]

Executive Summary

3-(1-Bromoethyl)pyridine hydrobromide is a critical electrophilic building block in medicinal
chemistry, utilized primarily to introduce the 1-(pyridin-3-yl)ethyl moiety into small molecules.[1]
Unlike its achiral analog (3-bromomethylpyridine), this compound introduces a chiral center
(typically supplied as a racemate) and a secondary alkyl halide functionality.[1]

The hydrobromide salt form is the industry standard for storage and handling. The free base, 3-
(1-bromoethyl)pyridine, is a reactive oil that is prone to rapid decomposition via elimination to
form 3-vinylpyridine, particularly under basic or thermal stress.[1] This guide details the
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stabilization mechanics, synthetic pathways, and validated protocols for utilizing this reagent in

nucleophilic substitutions (

) without compromising yield.[1]

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7][8]

The stability of the HBr salt arises from the protonation of the pyridine nitrogen, which reduces

the basicity of the system and prevents the autocatalytic elimination reactions that degrade the

free base.[1]

Property Data Note
Molecular Formula Salt form
] 186.05 (Free Base) + 80.91
Molecular Weight 266.97 g/mol
(HBr)
) ) ) Hygroscopic; turns
White to off-white crystalline o
Appearance id yellow/orange upon oxidation.
soli
[1]
N Poor solubility in non-polar
Solubility Water, Methanol, DMSO

solvents (Hexane, Et20).[1]

Reactivity Class

Secondary Benzylic-like Halide

High reactivity toward
nucleophiles; prone to E2

elimination.[1]

Chirality

Racemic ()

Contains one stereocenter at
the

-carbon.[1]

Storage

2-8°C, Desiccated,
Argon/Nitrogen

Critical: Store away from bases

and moisture.[1]
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Synthetic Routes & Mechanistic Insight

The synthesis of 3-(1-bromoethyl)pyridine hydrobromide generally proceeds via the
bromination of 1-(pyridin-3-yl)ethanol.[1] The choice of brominating agent dictates the
mechanism and purity profile.

Validated Synthetic Pathway

The most robust route utilizes 3-Acetylpyridine as the starting material, followed by reduction
and subsequent bromination.[1]

HBr (aq) / H2SO4 Base / Heat

3-Acetylpyridine NaBH4 / MeOH 1-(Pyridin-3-yl)ethanol or PBr3 / DCM 3-(1-Bromoethylpyridine HBr [ GadUO) I 3-Vinylpyridine
(Precursor) (Reduction) (Alcohol Intermediate) (Target Salt) (Elimination Impurity)

Click to download full resolution via product page

Figure 1: Synthetic workflow from 3-acetylpyridine. The dashed red line indicates the
degradation pathway if the salt is neutralized without immediate capture.[1]

Mechanistic Dynamics ( vs. )

The reactivity of the ethyl bromide group is influenced by the adjacent pyridine ring.

» Electronic Effect: The pyridine ring is electron-withdrawing (via induction and resonance),
which destabilizes the development of positive charge in the transition state compared to a
benzene ring.[1] However, the secondary nature of the carbon allows for a mix of

and
mechanisms depending on the solvent and nucleophile.[1]

» Salt Effect: In the HBr salt form, the pyridinium ring is highly electron-withdrawing, making
the

-carbon significantly more electrophilic but also more acidic (pKa of

-proton decreases), increasing the risk of elimination.[1]
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Handling, Stability & The "Free Base" Trap[1]

The Golden Rule: Never store the free base. Generate it in situ or use the salt directly if the
reaction conditions permit.

The Elimination Risk

The free base, 3-(1-bromoethyl)pyridine, undergoes rapid E2 elimination to form 3-
vinylpyridine.[1] This reaction is autocatalytic because the pyridine nitrogen of one molecule
can act as the base to deprotonate the

-carbon of another.[1]

e Observation: The colorless oil turns into a viscous, dark brown gum within hours at room
temperature.

e Prevention: Maintain the compound as the HBr salt. The protonated nitrogen cannot act as a
general base, shutting down the self-elimination pathway.[1]

Handling Protocol

» Weighing: Weigh quickly in a fume hood; the salt is hygroscopic.

» Neutralization: If the free base is required for a reaction (e.g., with an amine nucleophile):

o

Suspend the salt in the reaction solvent (e.g., DCM or DMF).
o Cool to 0°C.[1]

o Add a non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the
nucleophile.

o Do not perform an aqueous workup to isolate the free base oil unless absolutely
necessary and used within minutes.

Application in Medicinal Chemistry[1][2]

This building block is used to append the 1-(3-pyridyl)ethyl motif, often acting as a bioisostere
for benzyl groups or to improve aqueous solubility via the pyridine nitrogen.[1]
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Common Coupling Reactions[1]

¢ C-N Coupling: Reaction with secondary amines to form tertiary amines.[1]
¢ C-S Coupling: Reaction with thiols (mercaptans) to form thioethers.[1]
e C-C Coupling: Alkylation of malonates or

-keto esters.[1]

Secondary Amines Thiols Enolates
(HNR2) (R-SH) (R-CH-COR)

*Nucleophilic Attacké .
' Y »

3-(1-Bromoethyl)pyridine
(Electrophile)

+ Base (DIPEA) [ Base (K2CO3) \+ NaH / THF

N-Alkylation Product Chain Extension

Click to download full resolution via product page

Figure 2: Divergent reactivity profile.[1] Successful coupling requires careful base selection to
neutralize the HBr salt without triggering elimination.[1]

Experimental Protocol: Synthesis of 3-(1-
Bromoethyl)pyridine HBr

Objective: Preparation of the stable salt from 1-(pyridin-3-yl)ethanol.

Safety: HBr is corrosive.[1] The product is a lachrymator. Work in a ventilated hood.

Materials
¢ 1-(Pyridin-3-yl)ethanol (1.0 eq)[1]
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e Hydrobromic acid (48% aqg., 3.0 eq) or Thionyl Bromide[1]
e Acetic Acid (Solvent)[1]

o Diethyl Ether (for precipitation)[1]

Step-by-Step Methodology
e Setup: Charge a round-bottom flask with 1-(pyridin-3-yl)ethanol.

 Acidification: Add glacial acetic acid (5 vol) and cool the solution to 0°C.

» Bromination: Dropwise add 48% HBr (3.0 eq). Note: Alternatively, PBr3 (0.4 eq) in DCM can
be used for anhydrous conditions, followed by HBr gas treatment.[1]

o Reaction: Heat the mixture to 80°C for 4—6 hours. Monitor by TLC (Note: The bromide may
hydrolyze back to alcohol on silica; use non-aqueous mobile phase or check via LCMS).

e Workup (Crystallization):

(¢]

Concentrate the reaction mixture under reduced pressure to remove excess acid/solvent.

The residue will be a thick oil or semi-solid.

[¢]

[¢]

Add cold Acetone or Diethyl Ether to induce precipitation of the HBr salt.

[e]

Triturate vigorously.[1]
« |solation: Filter the white/off-white solid under Argon.
e Drying: Dry under high vacuum over

. Do not heat above 40°C during drying.
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e Organic Syntheses.General procedures for conversion of alcohols to alkyl bromides using
HBr. Org. Synth. Coll. Vol. 1, p.25 (1941).[1] Retrieved from [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. prepchem.com [prepchem.com]

o 2. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: 3-(1-Bromoethyl)pyridine
Hydrobromide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2910607/docs#technical-guide-3-1-bromoethyl-
pyridine-hydrobromide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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